[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
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Description
[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate is a useful research compound. Its molecular formula is C28H28N2O5 and its molecular weight is 472.541. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Applications
Synthetic Routes and Derivatives : The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives showcases diastereoselective cyclopropanation reactions. These synthetic pathways enable the creation of novel compounds with potential in various research applications, demonstrating the versatility of cyclopropyl and quinoline derivatives in medicinal chemistry and organic synthesis S. Yong, A. Ung, S. Pyne, B. Skelton, A. White, 2007.
Antibacterial Properties : The novel synthesis of isothiazoloquinolone derivatives, specifically designed as broad-spectrum antibacterial agents effective against resistant strains like MRSA, underscores the therapeutic potential of quinoline derivatives. This research opens pathways for developing new antibacterial treatments addressing drug resistance challenges A. Hashimoto, G. Pais, Qiuping Wang, E. Lucien, C. Incarvito, M. Deshpande, B. J. Bradbury, Jason A. Wiles, 2007.
Antimycobacterial Activity : The synthesis and evaluation of quinoline-3-carboxylic acid derivatives for their in vitro antimycobacterial activities highlight the compound's role in combating Mycobacterium tuberculosis, including drug-resistant strains. This line of research is vital for developing new treatments for tuberculosis P. Senthilkumar, M. Dinakaran, Yogesh Chandraseakaran, P. Yogeeswari, D. Sriram, 2009.
Cytotoxic and Antiproliferative Properties : Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate potent cytotoxic activities against various cancer cell lines, indicating the potential of cyclopropyl and quinoline derivatives in cancer research and therapy L. Deady, T. Rodemann, L. Zhuang, B. Baguley, W. Denny, 2003.
properties
IUPAC Name |
[1-(cyclopropylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-16(27(31)29-19-10-11-19)35-28(32)25-20-6-4-5-7-22(20)30-26-18(9-12-21(25)26)14-17-8-13-23(33-2)24(15-17)34-3/h4-8,13-16,19H,9-12H2,1-3H3,(H,29,31)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXNZIUTBQPHW-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC(=O)C2=C3CCC(=CC4=CC(=C(C=C4)OC)OC)C3=NC5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC1CC1)OC(=O)C2=C3CC/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=NC5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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